Home > Products > Screening Compounds P17066 > methyl-benzoate,zafirlukast,
methyl-benzoate,zafirlukast, - 107754-15-4

methyl-benzoate,zafirlukast,

Catalog Number: EVT-1165916
CAS Number: 107754-15-4
Molecular Formula: C19H18N2O5
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Methyl Benzoate: Aromatic ester, used in organic synthesis and as a solvent.
  • Zafirlukast: Antiasthmatic drug, classified as a leukotriene receptor antagonist.
Synthesis Analysis

The synthesis of zafirlukast involves multiple steps, typically starting from commercially available precursors. A notable method includes the following key steps:

  1. Sonogashira Coupling: This initial step involves the coupling of aryl halides with terminal alkynes to form biaryl compounds.
  2. Indole Formation: Achieved via sp³ C–H bond activation, leading to the formation of indole derivatives.
  3. Reductive Hydrogenation: This step reduces nitro groups to amines, facilitating further reactions.
  4. Amidation: This process attaches the sulfonamide moiety to the indole structure.
  5. Final Conjugation: The last step involves conjugating with cyclopentyl chloroformate to yield zafirlukast.
Molecular Structure Analysis

Zafirlukast has a complex molecular structure characterized by multiple functional groups:

  • Chemical Formula: C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3
  • Molecular Weight: Approximately 310.35 g/mol
  • Structural Features:
    • An indole ring system
    • A benzoic acid moiety
    • A sulfonamide group

The molecular structure allows for specific binding interactions with leukotriene receptors, which is critical for its pharmacological activity .

Chemical Reactions Analysis

Zafirlukast undergoes several chemical transformations during its synthesis:

  1. C–H Activation Reactions: These are pivotal for forming new carbon-carbon bonds without requiring protecting groups.
  2. Reductive Transformations: Involving hydrogenation processes that convert nitro groups to amines.
  3. Amidation Reactions: Critical for attaching functional groups necessary for biological activity.

The reactions typically involve catalysts such as zinc chloride and palladium on carbon, optimizing yields and reaction times .

Mechanism of Action

Zafirlukast functions as a selective antagonist of cysteinyl leukotriene receptors (CysLT1). The mechanism involves:

  1. Binding to CysLT1 Receptors: By occupying these receptors, zafirlukast prevents leukotrienes from exerting their inflammatory effects.
  2. Reduction of Bronchoconstriction: This action leads to decreased bronchoconstriction and inflammation in asthmatic patients.

Studies indicate that zafirlukast effectively reduces airway hyperresponsiveness and improves lung function in asthma patients .

Physical and Chemical Properties Analysis

Methyl Benzoate

  • Boiling Point: 198 °C
  • Density: 1.09 g/cm³
  • Solubility: Soluble in organic solvents; insoluble in water.

Zafirlukast

  • Melting Point: Approximately 135–138 °C
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

These properties influence both the synthetic processes and the pharmacokinetics of zafirlukast when administered .

Applications

Methyl Benzoate

  • Used as a solvent in organic synthesis.
  • Serves as a fragrance component in perfumes due to its pleasant aroma.

Zafirlukast

  • Primarily used in treating asthma by blocking leukotriene receptors, thus reducing inflammation and bronchoconstriction.
  • Investigated for potential applications in other inflammatory conditions due to its mechanism of action.
Introduction to Methyl Benzoate and Zafirlukast in Pharmaceutical Chemistry

Structural and Functional Significance of Methyl Benzoate in Drug Synthesis

Methyl benzoate (C₆H₅CO₂CH₃) serves as a foundational scaffold in synthetic organic chemistry due to its electron-deficient aromatic ring and ester functionality. This structure directs electrophilic aromatic substitution (EAS) reactions to the meta position, a property exploited in pharmaceutical intermediates. For example, nitration using nitric acid and sulfuric acid yields methyl meta-nitrobenzoate—a precursor to amines, dyes, and bioactive molecules [2]. The ester group enables hydrolytic conversion to carboxylic acids or transesterification, facilitating diverse molecular derivatizations. This reactivity underpins methyl benzoate’s role in synthesizing complex drug candidates where regioselective functionalization is critical [2].

Table 1: Key Reactivity Features of Methyl Benzoate

PropertyRole in Synthesis
Meta-directing esterGuides electrophiles (e.g., NO₂⁺) to position 3, enabling predictable substitution
Hydrolyzable ester groupPermits conversion to benzoic acid or benzamide derivatives
Aromatic ring stabilityProvides a robust platform for multi-step synthetic routes

Zafirlukast as a Leukotriene Receptor Antagonist: Pharmacological Context

Zafirlukast (C₃₁H₃₃N₃O₆S) is a cysteinyl leukotriene receptor antagonist (LTRA) that competitively inhibits the cysteinyl leukotriene type 1 receptor (CysLT1). Its structure features:

  • A methyl carbamate group for target binding
  • An N-methylindole core
  • An ortho-tolyl sulfonamide moiety
  • A benzoate-derived aromatic system [1] [4] [7].

This architecture enables selective blockade of pro-inflammatory leukotrienes (LTC₄, LTD₄, LTE₄), reducing bronchoconstriction and eosinophil migration in asthma [1] [3]. Unlike β-agonists or corticosteroids, zafirlukast modulates the arachidonic acid pathway downstream, specifically targeting G protein-coupled CysLT1 receptors in airway smooth muscle [3] [7]. Recent studies also identify off-target activity against TMEM16A ion channels, suggesting potential anticancer applications in lung adenocarcinoma [1].

Table 2: Pharmacological Profile of Zafirlukast

ParameterCharacteristicPharmacological Implication
Molecular weight575.68 g/molHigh lipophilicity influences tissue distribution
Primary targetCysLT1 receptor (Kᵢ = 0.03–0.2 nM)Sub-nanomolar potency for leukotriene antagonism
Plasma protein binding>99% (albumin)Limits free drug availability
MetabolismHepatic (CYP2C9-mediated hydroxylation)Subject to drug interactions (e.g., warfarin)

Interdisciplinary Relevance in Medicinal Chemistry and Organic Synthesis

The synthesis of zafirlukast exemplifies the integration of organic synthesis and drug design. Its benzoate-derived segment is assembled via EAS and peptide coupling, while the indole-carbamate moiety requires multi-step heterocyclic chemistry [4] [7]. Key transformations include:

  • Electrophilic substitutions to install directing groups on aromatic rings
  • Sulfonamide bond formation for the ortho-tolyl segment
  • Carbamate linkages to connect the indole system [4].

Beyond asthma, zafirlukast’s TMEM16A inhibition highlights drug repurposing opportunities. In vitro and murine studies demonstrate its ability to suppress lung adenocarcinoma cell proliferation and migration by blocking calcium-activated chloride channels, revealing new structure-activity relationships for oncology [1]. This dual pharmacology underscores the molecule’s versatility: its benzoate-like components confer rigidity and receptor complementarity, while the sulfonamide tail enhances solubility and target residence time [4] [7].

Properties

CAS Number

107754-15-4

Product Name

methyl-benzoate,zafirlukast,

IUPAC Name

methyl 3-methoxy-4-[(1-methyl-5-nitroindol-3-yl)methyl]benzoate

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H18N2O5/c1-20-11-14(16-10-15(21(23)24)6-7-17(16)20)8-12-4-5-13(19(22)26-3)9-18(12)25-2/h4-7,9-11H,8H2,1-3H3

InChI Key

DMPXTRBUJIRVOO-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)C(=O)OC)OC

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)C(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.